(3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride
Description
Properties
CAS No. |
2866253-91-8 |
|---|---|
Molecular Formula |
C9H22Cl2N2 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
(3S)-1-pentan-3-ylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-3-9(4-2)11-6-5-8(10)7-11;;/h8-9H,3-7,10H2,1-2H3;2*1H/t8-;;/m0../s1 |
InChI Key |
VYGFVIPKKIXBKD-JZGIKJSDSA-N |
Isomeric SMILES |
CCC(CC)N1CC[C@@H](C1)N.Cl.Cl |
Canonical SMILES |
CCC(CC)N1CCC(C1)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution on Pyrrolidine Derivatives
One common approach involves starting with a suitably substituted pyrrolidine precursor, such as pyrrolidin-3-amine, which undergoes alkylation with pentan-3-yl halides or related electrophiles.
Pyrrolidin-3-amine + 3-pentanyl halide → (3S)-1-(pentan-3-yl)pyrrolidin-3-amine
- Use of a base such as potassium carbonate or triethylamine to facilitate nucleophilic attack.
- Solvent typically ethanol or N,N-dimethylformamide.
- Reaction temperatures around 75°C to 90°C for optimal yield.
- A study detailed in Ambeed.com reports the synthesis of pyrrolidin-3-amine dihydrochloride via nucleophilic substitution in ethanol with triethylamine, yielding up to 78% under reflux conditions at 90°C.
- The process involves initial formation of the free amine, followed by salt formation with hydrochloric acid to produce the dihydrochloride salt.
Acylation and Cyclization of Amino Precursors
Another prominent method involves acylation of amino acids or amino alcohols, followed by cyclization to form the pyrrolidine ring with the desired stereochemistry.
- Starting from (3S)-amino acids or amino alcohols, such as (3S)-aminopentanol.
- Acylation with di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine to protect amino groups.
- Cyclization via nucleophilic attack to form the pyrrolidine ring, often facilitated by heating or microwave irradiation.
- A documented synthesis employs Boc-protected amino acids, with subsequent cyclization yielding the pyrrolidine core with high stereoselectivity.
- For example, the synthesis of (3S)-pyrrolidine derivatives using Boc protection and cyclization in ethanol at 75°C, with yields around 70%, has been reported.
Stereoselective Synthesis via Chiral Starting Materials
The stereochemistry at the third position is critical. Enantiomerically pure (3S)-pyrrolidin-3-amine can be synthesized from chiral precursors such as (1S,2S)-norephedrine derivatives.
- Starting with enantiomerically pure norephedrine, acylation with di-tert-butyl dicarbonate in the presence of triethylamine yields protected intermediates.
- Cyclization and hydrolysis steps induce stereochemical inversion or retention, leading to the (3S) configuration.
- A patent describes a scalable process for synthesizing stereochemically pure pseudonorephedrine derivatives, which can be adapted for pyrrolidine synthesis.
- The process involves nucleophilic cyclization of oxazolidinone intermediates, with yields of approximately 80-85% and high diastereoselectivity.
Salt Formation and Final Product Preparation
Post-synthesis, the free base of (3S)-1-(pentan-3-yl)pyrrolidin-3-amine is converted into its dihydrochloride salt by treatment with hydrochloric acid in ethanol or water, which stabilizes the compound and enhances solubility.
- Dissolve the free amine in ethanol.
- Bubble dry hydrogen chloride gas or add concentrated HCl solution.
- Stir at room temperature until salt formation is complete.
- Isolate by filtration, wash, and dry under vacuum.
- The salt formation step generally yields high purity (>95%) with yields approaching 85-90%, depending on the purity of the free base and reaction conditions.
Summary of Reaction Conditions and Yields
| Method | Starting Material | Reagents & Conditions | Typical Yield | Stereoselectivity |
|---|---|---|---|---|
| Nucleophilic substitution | Pyrrolidin-3-amine | Halide electrophile, base, ethanol, reflux | 78% | Racemic or racemized |
| Acylation & cyclization | Amino acids/alcohols | Boc anhydride, triethylamine, heat | 70-85% | High stereoselectivity |
| Chiral precursor routes | Norephedrine derivatives | Acylation, cyclization, hydrolysis | 80-85% | Enantiomerically pure (3S) |
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
(3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological targets.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit or activate specific enzymes. The exact mechanism depends on the biological context and the specific targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other pyrrolidin-3-amine derivatives, differing primarily in substituents on the nitrogen atom and stereochemistry. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects: Pentan-3-yl (target compound): Branched alkyl chain increases lipophilicity, favoring membrane permeability in drug candidates. Isopropyl (): Shorter chain reduces steric bulk, enhancing solubility in aqueous media. Phenyl (): Aromatic group enables π-π stacking interactions, relevant in receptor binding.
Stereochemical Impact :
- The (3S) configuration in the target compound and its phenyl analog () may confer selectivity in chiral environments, such as enzyme binding pockets. Enantiomers (e.g., R vs. S) often exhibit divergent biological activities .
Molecular Weight Trends :
- Unsubstituted pyrrolidin-3-amine derivatives (e.g., ) have the lowest molecular weight (170.06 g/mol), while aromatic substitutions (e.g., phenyl) increase weight (235.15 g/mol). The target compound balances lipophilicity and size for drug-likeness .
Safety and Handling :
- Dihydrochloride salts generally require precautions against inhalation and skin contact (e.g., ). Substituted analogs like the phenyl derivative may pose additional hazards due to aromaticity .
Limitations and Discrepancies
- Molecular Formula Ambiguities: lists the target compound’s formula as C₇H₁₈ClNO, conflicting with dihydrochloride salt conventions. This report uses calculated values (C₉H₂₁Cl₂N₂) based on structural analysis.
- Data Gaps : Melting points, solubility, and exact bioactivity data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
(3S)-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride, also known as (S)-1-(pentan-3-yl)pyrrolidin-3-amine, is a chiral amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its applications in various fields of research.
The compound features a pyrrolidine ring with a pentan-3-yl substituent, contributing to its unique properties. Its molecular formula is CHN·2HCl, and it exhibits various chemical reactivity patterns including oxidation, reduction, and substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The chiral nature allows for stereospecific interactions that can modulate enzyme activity or receptor binding, potentially influencing signaling pathways associated with neurological functions and other physiological processes.
Biological Activity
Recent studies indicate that this compound may exhibit significant biological activities, particularly in the context of neurological disorders. The following table summarizes key findings related to its biological effects:
Case Studies
- CDK9 Inhibition : A study focused on optimizing derivatives of (3S)-1-(pentan-3-yl)pyrrolidin-3-amine for selective inhibition of cyclin-dependent kinase 9 (CDK9). The compound exhibited an IC50 value of 6 nM, indicating potent activity against this target while showing minimal off-target effects .
- Apoptosis Induction : In cancer research, the compound was tested for its ability to induce apoptosis in cancer cell lines. A significant increase in apoptotic markers was observed, suggesting potential utility as an anticancer agent .
- MCH-R1 Antagonism : Another study highlighted the compound's role as an antagonist for the melanin-concentrating hormone receptor 1 (MCH-R1), showcasing its potential in treating obesity and metabolic disorders due to its modulatory effects on appetite regulation .
Applications in Research
The diverse biological activities of this compound make it a valuable compound in various research domains:
- Medicinal Chemistry : Used as a building block for synthesizing new therapeutic agents targeting neurological disorders and cancer.
- Organic Synthesis : Serves as an intermediate in the synthesis of complex organic molecules.
- Material Science : Investigated for its potential use in developing novel materials with specific properties due to its unique chemical structure .
Q & A
Q. What are the recommended methods for synthesizing (3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride with high enantiomeric purity?
- Methodological Answer: Asymmetric synthesis using chiral catalysts or resolving agents is critical for achieving high enantiomeric purity. For example, chiral pyrrolidine scaffolds can be synthesized via enantioselective alkylation of (3S)-pyrrolidin-3-amine precursors, followed by dihydrochloride salt formation under controlled acidic conditions (e.g., HCl gas in anhydrous ethanol). Chiral HPLC or polarimetry should validate enantiomeric excess (>98%) .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer: Store in a tightly sealed, light-resistant container at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Handling requires PPE (gloves, lab coat, eye protection) and a fume hood to avoid inhalation or skin contact. Refer to SDS guidelines for pyrrolidine derivatives, which recommend immediate decontamination with water in case of exposure .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: Use - and -NMR to confirm the stereochemistry of the (3S) configuration and the pentan-3-yl substituent. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for : 240.11 g/mol). X-ray crystallography can resolve absolute configuration if single crystals are obtainable .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets like metabotropic glutamate (mGlu) receptors?
- Methodological Answer: Molecular docking studies (e.g., using AutoDock Vina) can model interactions with mGlu receptor allosteric sites, leveraging structural analogs like LY2389575, a known mGlu2/3 modulator. Pharmacophore mapping of the pyrrolidine-amine core and alkyl substituents can identify critical hydrogen-bonding and hydrophobic interactions. Validate predictions with in vitro receptor binding assays .
Q. What strategies mitigate batch-to-batch variability in enantiomeric excess during scale-up?
- Methodological Answer: Implement process analytical technology (PAT) such as inline FTIR or Raman spectroscopy to monitor reaction progress in real time. Optimize chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC purification. Statistical design of experiments (DoE) can identify critical parameters (e.g., temperature, catalyst loading) affecting enantioselectivity .
Q. How does the dihydrochloride salt form influence the compound’s solubility and pharmacokinetic properties?
- Methodological Answer: The dihydrochloride salt enhances aqueous solubility compared to the free base, which is critical for in vivo studies. Conduct pH-solubility profiling (e.g., shake-flask method at 25°C) across physiological pH ranges (1.2–7.4). Compare pharmacokinetic parameters (e.g., , ) in animal models using salt vs. free base formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
